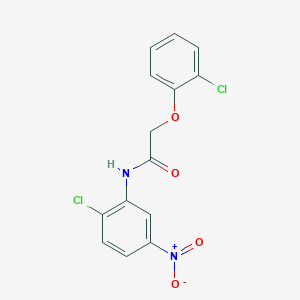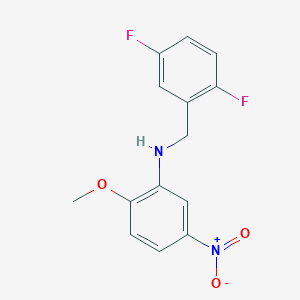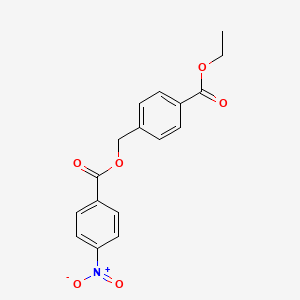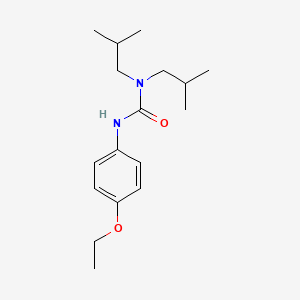![molecular formula C18H20O4 B5696002 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, also known as CDM-2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM-2 belongs to the class of chromene derivatives, which have been reported to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in cancer cells involves the activation of the p53 pathway. The p53 protein is a tumor suppressor that regulates cell growth and division. In cancer cells, the p53 pathway is often disrupted, leading to uncontrolled cell growth and division. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one activates the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has some limitations. It is a relatively new compound, and its long-term effects are not well understood. In addition, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one research. One area of research is the development of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one analogs with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in combination with other anticancer drugs to enhance its efficacy. In addition, the potential therapeutic applications of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in other diseases such as inflammation and viral infections need to be further explored.
In conclusion, 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action in cancer cells involves the activation of the p53 pathway, leading to the induction of apoptosis. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several advantages for lab experiments, but its potential toxicity and side effects need to be further investigated. There are several future directions for 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one research, including the development of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one analogs and investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves the reaction of 4-methyl-3-(2-oxopropoxy)-2H-chromen-2-one with cycloheptanone in the presence of a strong base. The reaction yields 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one as a yellow crystalline solid with a melting point of 210-212°C.
Applications De Recherche Scientifique
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anticancer activity. Studies have shown that 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can induce apoptosis (programmed cell death) in cancer cells by activating the p53 tumor suppressor pathway. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-11(19)10-21-16-9-8-14-13-6-4-3-5-7-15(13)18(20)22-17(14)12(16)2/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNVPVLDNRMSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)



![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)